N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide
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Overview
Description
N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core and a furan ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide typically involves the condensation of 2-aminobenzamide with furfural in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the quinazolinone core. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone and furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dioxo-1,4-dihydro-3(2H)-quinolinylidene)methylthiourea
- N-(2-(3,4-dimethoxyphenyl)ethyl)-N’-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methylthiourea
- 4-(4-(2-(2,4-dioxo-1H-quinolin-3-ylidene)hydrazinyl)-2-methylphenyl)azo-N,N-dimethylbenzamide
Uniqueness
N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide is unique due to its combination of a quinazolinone core and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,4-dioxo-1H-quinazolin-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c17-11(10-6-3-7-20-10)15-16-12(18)8-4-1-2-5-9(8)14-13(16)19/h1-7H,(H,14,19)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUPQTSINSNMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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